molecular formula C12H16N2O5 B1328004 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid CAS No. 1019452-53-9

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid

Katalognummer B1328004
CAS-Nummer: 1019452-53-9
Molekulargewicht: 268.27 g/mol
InChI-Schlüssel: QFMUYWUUTPFYHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid, also known as EPANB, is a chemical compound that has gained significant attention in scientific research. It is a benzoic acid derivative .


Molecular Structure Analysis

The molecular structure of 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid contains a total of 35 bonds; 19 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 nitro group (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

The synthesis and pharmacological properties of compounds containing nitroxyl radicals, like 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid, are a rapidly growing area in medicinal chemistry. These "hybrid" compounds have shown enhanced or modified biological activities, such as increased selective cytotoxicity and decreased general toxicity. The conjugation with nitroxyl radicals in various classes of natural compounds, including anthracycline antibiotics, lignans, and flavonoids, has led to promising pharmacological agents for treating and preventing severe diseases. Notably, some spin-labeled derivatives are being used in diagnostics and treatment due to their ability to deliver drugs to specific pathological areas of the body (Grigor’ev et al., 2014).

Stability and Degradation Studies

The stability of pharmaceutical compounds, including those related to 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid, is vital for their effective medical application. Nitisinone (NTBC), a compound with similar structural features, was studied to understand its stability under different conditions like pH, temperature, and UV radiation. The research found that NTBC is more stable in alkaline conditions and identified major degradation products, which are stable under the studied conditions. This knowledge is crucial for comprehending the properties of such compounds, ensuring their safe and effective use in medical applications (Barchańska et al., 2019).

Potential in Treatment of Inflammatory Diseases

Gallic acid (GA), a compound structurally related to 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid, has garnered attention for its potent anti-inflammatory properties. The pharmacological activities and molecular mechanisms of GA in various inflammatory diseases have been extensively studied. GA can be synthesized in large quantities and exhibits rapid absorption and elimination when administered orally. Its anti-inflammatory mechanisms, primarily involving the MAPK and NF-κB signaling pathways, highlight its potential as a candidate for treating various inflammation-related diseases (Bai et al., 2020).

Environmental Impact and Fate

Understanding the environmental impact and fate of compounds like 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid is essential. Parabens, chemically similar to the subject compound, have been identified as weak endocrine disruptors and are ubiquitous in aquatic environments. They are present in low concentrations in wastewater effluents and are always found in surface water and sediments. The presence of these compounds and their degradation products, such as chlorinated parabens, in the environment necessitates further studies to understand their toxicity and develop effective treatment methods (Haman et al., 2015).

Zukünftige Richtungen

The future potential of amino acid-based therapeutics in treatment of diseases and the diverse effects of naturally occurring amino acid oxygenase is far reaching . Therefore, future directions for 4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid research could include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development.

Eigenschaften

IUPAC Name

4-(3-ethoxypropylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-2-19-7-3-6-13-10-5-4-9(12(15)16)8-11(10)14(17)18/h4-5,8,13H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMUYWUUTPFYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.